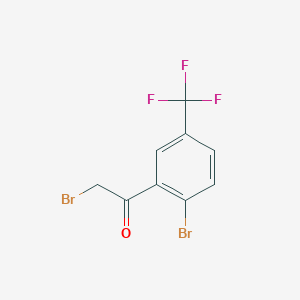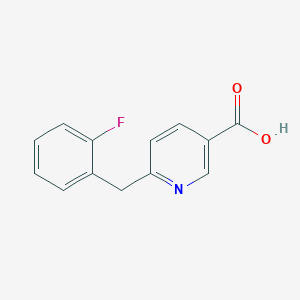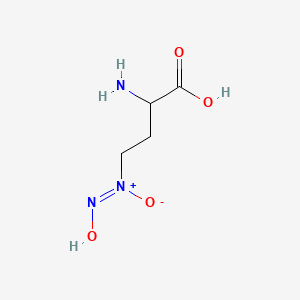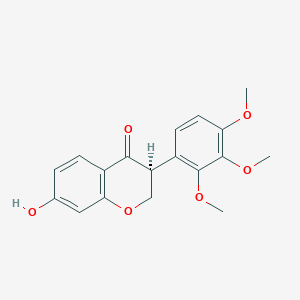
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H6BrF3O. It is known for its unique structure, which includes both bromine and trifluoromethyl groups attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone typically involves the bromination of 1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Aplicaciones Científicas De Investigación
This compound is used in scientific research for various purposes:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and trifluoromethyl groups into other molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2-Bromo-1-(2-bromo-5-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:
2-Bromo-1-phenylethanone: This compound lacks the trifluoromethyl group, making it less reactive in certain reactions.
2-Bromo-5-(trifluoromethyl)phenylmethanol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications
These comparisons highlight the unique properties and applications of this compound.
Propiedades
Fórmula molecular |
C9H5Br2F3O |
|---|---|
Peso molecular |
345.94 g/mol |
Nombre IUPAC |
2-bromo-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2 |
Clave InChI |
FPIBRCIPQJLSRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)






![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)


![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
